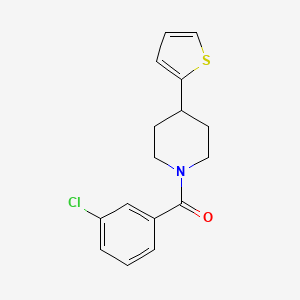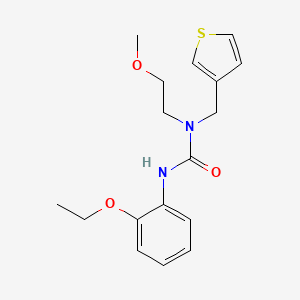
3-(2-Ethoxyphenyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Ethoxyphenyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as EMTU and is used for various purposes, including drug development, disease treatment, and molecular biology research.
科学的研究の応用
Directed Lithiation
Directed lithiation techniques are crucial in organic synthesis for functionalizing compounds, including urea derivatives. Smith et al. (2013) demonstrated how N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea can be doubly lithiated, allowing for the introduction of various substituents into the molecule, showcasing the compound's utility in complex molecule synthesis (Smith, El‐Hiti, & Alshammari, 2013).
Enzyme Inhibition
Compounds with urea and thiourea scaffolds have been explored for their biological activities, such as enzyme inhibition. Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, evaluating their antiacetylcholinesterase activity, which is relevant in the context of treating Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Antiparkinsonian Activity
Azam et al. (2009) explored the antiparkinsonian potential of urea and thiourea derivatives, providing a foundation for developing new treatments for Parkinson's disease. Their research underscores the therapeutic applications of these compounds in neurodegenerative disease management (Azam, Alkskas, & Ahmed, 2009).
Molecular Docking and DNA Binding
Mushtaque et al. (2016) synthesized and characterized 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, investigating its interaction with DNA through molecular docking studies. This research highlights the compound's potential in drug design and understanding molecule-biomolecule interactions (Mushtaque, Jahan, Ali, Khan, Khan, Sahay, & Kesarwani, 2016).
Hydrogel Formation
Lloyd and Steed (2011) demonstrated the ability of urea derivatives to form hydrogels, which are important in drug delivery systems and tissue engineering. The study elaborates on how the physical properties of these gels can be tuned by changing the anion identity, showcasing the versatility of urea derivatives in materials science (Lloyd & Steed, 2011).
特性
IUPAC Name |
3-(2-ethoxyphenyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-3-22-16-7-5-4-6-15(16)18-17(20)19(9-10-21-2)12-14-8-11-23-13-14/h4-8,11,13H,3,9-10,12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXLWCXGPFJYNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N(CCOC)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-chloro-4-fluorobenzyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2669705.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide](/img/structure/B2669706.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2669708.png)
![4-[(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-6-phenylpyridazin-3-ol](/img/structure/B2669709.png)
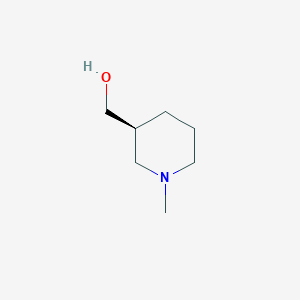
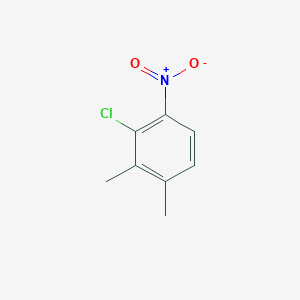
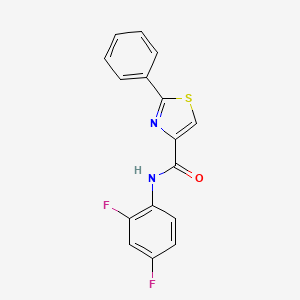
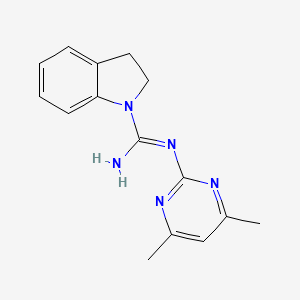
![N-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2669720.png)
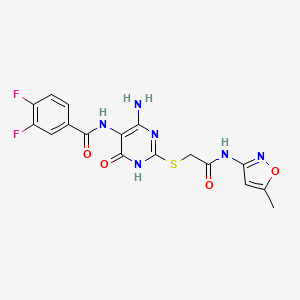

![2-(4-fluorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2669725.png)
